molecular formula C16H12BrF3O B1521056 3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one CAS No. 898761-74-5

3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B1521056
CAS No.: 898761-74-5
M. Wt: 357.16 g/mol
InChI Key: MGLTXZXDLOFNOW-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3’-trifluoromethylpropiophenone is an organic compound that features a bromophenyl group and a trifluoromethyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3’-trifluoromethylpropiophenone typically involves the reaction of 4-bromobenzaldehyde with trifluoromethylacetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-3’-trifluoromethylpropiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups, leading to distinct chemical and biological properties.

    4-(4-Bromophenyl)-thiazol-2-amine: Another bromophenyl derivative with applications in medicinal chemistry and material science.

Uniqueness

3-(4-Bromophenyl)-3’-trifluoromethylpropiophenone is unique due to the presence of both bromophenyl and trifluoromethyl groups, which confer specific reactivity and stability. This combination of functional groups makes it particularly valuable in the synthesis of complex organic molecules and the development of new materials with desirable properties.

Properties

IUPAC Name

3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLTXZXDLOFNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001180742
Record name 1-Propanone, 3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-74-5
Record name 1-Propanone, 3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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